

Spectroscopic Scrutiny: Confirming the Structure of 1-(3-Chlorophenyl)propan-2-one

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Compound of Interest

Compound Name: **1-(3-Chlorophenyl)propan-2-one**

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A comprehensive spectroscopic analysis of **1-(3-chlorophenyl)propan-2-one** provides unambiguous structural confirmation, distinguishing it from its isomers and analogues. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound, offering a comparative look against 1-phenylpropan-2-one and 1-(4-chlorophenyl)propan-2-one. Detailed experimental protocols are provided for researchers and professionals in drug development and chemical sciences.

The structural characterization of organic compounds is a cornerstone of chemical research and development. Spectroscopic techniques offer a powerful, non-destructive means to elucidate molecular architecture. In this guide, we present a detailed spectroscopic analysis of **1-(3-chlorophenyl)propan-2-one**, a ketone derivative of interest in organic synthesis. By examining its unique spectral fingerprint and comparing it with related structures, we can achieve confident structural verification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(3-chlorophenyl)propan-2-one** and its selected alternatives.

Table 1: ^1H NMR Spectral Data (Predicted)

Compound	Chemical Shift (δ) ppm, Multiplicity, Assignment
1-(3-Chlorophenyl)propan-2-one	7.20-7.35 (m, 4H, Ar-H), 3.75 (s, 2H, -CH ₂ -), 2.18 (s, 3H, -CH ₃)
1-Phenylpropan-2-one	7.15-7.30 (m, 5H, Ar-H), 3.65 (s, 2H, -CH ₂ -), 2.15 (s, 3H, -CH ₃)
1-(4-Chlorophenyl)propan-2-one	7.30 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 3.70 (s, 2H, -CH ₂ -), 2.17 (s, 3H, -CH ₃)

Table 2: ^{13}C NMR Spectral Data (Predicted)

Compound	Chemical Shift (δ) ppm, Assignment
1-(3-Chlorophenyl)propan-2-one	206.0 (C=O), 136.5 (Ar-C), 134.5 (Ar-C-Cl), 130.0 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 126.5 (Ar-C), 52.0 (-CH ₂ -), 29.0 (-CH ₃)
1-Phenylpropan-2-one	207.0 (C=O), 134.5 (Ar-C), 129.5 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 52.5 (-CH ₂ -), 29.0 (-CH ₃)
1-(4-Chlorophenyl)propan-2-one	206.5 (C=O), 135.0 (Ar-C), 133.0 (Ar-C-Cl), 131.0 (Ar-C), 129.0 (Ar-C), 51.5 (-CH ₂ -), 29.0 (-CH ₃)

Table 3: IR Spectral Data

Compound	Key Absorptions (cm ⁻¹)
1-(3-Chlorophenyl)propan-2-one	~3050 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1715 (C=O stretch), ~1590, 1470 (C=C stretch), ~780 (C-Cl stretch)
1-Phenylpropan-2-one	~3060 (Ar C-H stretch), ~2925 (Aliphatic C-H stretch), ~1710 (C=O stretch), ~1600, 1495 (C=C stretch)
1-(4-Chlorophenyl)propan-2-one	~3070 (Ar C-H stretch), ~2930 (Aliphatic C-H stretch), ~1712 (C=O stretch), ~1595, 1490 (C=C stretch), ~820 (C-Cl stretch)

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1-(3-Chlorophenyl)propan-2-one	168/170 (M ⁺ , ~3:1 ratio)	125/127 ([M-CH ₃ CO] ⁺), 91 ([C ₇ H ₇] ⁺)
1-Phenylpropan-2-one[1]	134 (M ⁺)	91 ([C ₇ H ₇] ⁺ , base peak), 43 ([CH ₃ CO] ⁺)
1-(4-Chlorophenyl)propan-2-one	168/170 (M ⁺ , ~3:1 ratio)	139/141 ([M-C ₂ H ₅] ⁺), 111/113 ([C ₆ H ₄ Cl] ⁺)

Experimental Protocols

The following are standard operating procedures for the spectroscopic techniques used in this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]
- ^1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment.[3] Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans (typically 8-16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[3]
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence. Set the spectral width to 0-220 ppm. The number of scans will be significantly higher than for ^1H NMR (e.g., 1024 or more) due to the low natural abundance of ^{13}C . A relaxation delay of 2-5 seconds is typically used.[2]
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a standard FT-IR spectrometer.

- Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto the surface of an attenuated total reflectance (ATR) crystal or between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[4][5]
- Background Spectrum: Acquire a background spectrum of the empty ATR crystal or clean salt plates to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

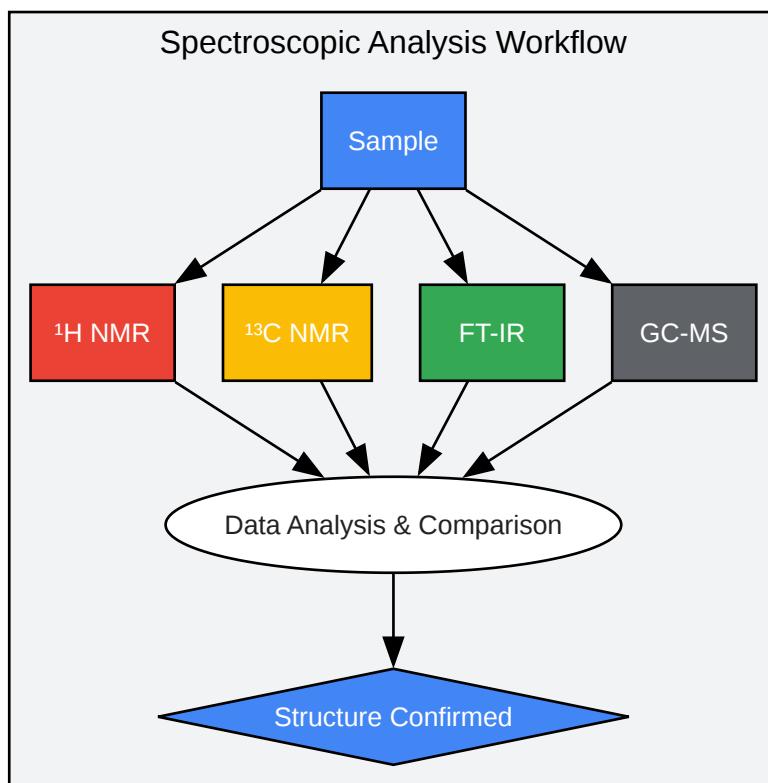
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is performed on a standard GC-MS system.

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions: Inject a small volume (e.g., 1 μ L) of the solution into the GC. A typical setup uses a non-polar capillary column (e.g., DB-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components.[6]
- MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[6] The mass scan range is set to cover the expected molecular weight and fragment ions (e.g., 40-400 amu).[6]
- Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum for that peak provides the mass-to-charge ratios of the molecular ion and its fragments.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of **1-(3-chlorophenyl)propan-2-one**'s structure.



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Caption: Workflow for Spectroscopic Structural Confirmation.

By systematically applying these spectroscopic methods and comparing the acquired data with known values and related compounds, the chemical structure of **1-(3-chlorophenyl)propan-2-one** can be unequivocally confirmed. This rigorous approach is essential for ensuring the identity and purity of compounds in research and industrial applications.

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